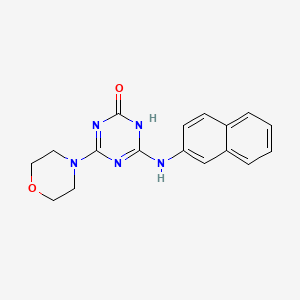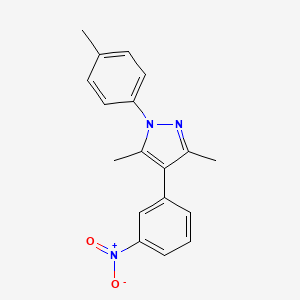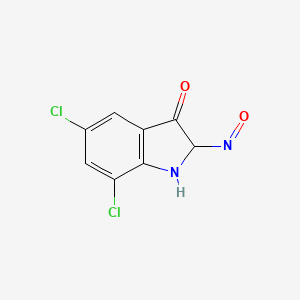
4-(Morpholin-4-yl)-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a naphthalene moiety, and a triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the triazine core.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound.
The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or potassium carbonate. The reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in solvents like DMF or DMSO, often with catalysts like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-3H-1,3,5-TRIAZIN-2-ONE: Similar structure but with a phenyl group instead of a naphthalene moiety.
4-(MORPHOLIN-4-YL)-6-(PYRIDIN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE: Similar structure but with a pyridine group instead of a naphthalene moiety.
Uniqueness
The uniqueness of 4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE lies in its combination of the morpholine ring, naphthalene moiety, and triazine core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H17N5O2 |
|---|---|
Molekulargewicht |
323.35 g/mol |
IUPAC-Name |
4-morpholin-4-yl-6-(naphthalen-2-ylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C17H17N5O2/c23-17-20-15(19-16(21-17)22-7-9-24-10-8-22)18-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2,(H2,18,19,20,21,23) |
InChI-Schlüssel |
IKXQAFTVMYMIGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=O)NC(=N2)NC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
![Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15152318.png)
![2-(7H-purin-6-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15152321.png)


![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15152352.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B15152355.png)

![2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid](/img/structure/B15152363.png)
![N-{[2-(1-benzofuran-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B15152364.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B15152372.png)
![4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B15152377.png)


